Cas no 2097968-65-3 (4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine)

4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro group at the 4-position and a phenylpropyl substituent at the 6-position, which may enhance its reactivity and binding affinity in synthetic pathways. This compound is particularly valuable as an intermediate in the development of biologically active molecules, owing to its versatile functional groups that allow for further derivatization. Its stability under standard conditions and well-defined synthetic route make it a reliable building block for heterocyclic chemistry. Researchers may explore its utility in designing inhibitors or ligands for targeted therapeutic or agrochemical applications.
4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine structure
2097968-65-3 structure
Product Name:4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine
CAS No:2097968-65-3
MF:C14H15ClN2
MW:246.735302209854
CID:5723555
PubChem ID:121205816
Update Time:2025-08-05

4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-methyl-6-(1-phenylpropyl)pyrimidine
    • 2097968-65-3
    • AKOS026714845
    • F1967-4218
    • starbld0013592
    • Pyrimidine, 4-chloro-2-methyl-6-(1-phenylpropyl)-
    • 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine
    • Inchi: 1S/C14H15ClN2/c1-3-12(11-7-5-4-6-8-11)13-9-14(15)17-10(2)16-13/h4-9,12H,3H2,1-2H3
    • InChI Key: SGHHEDMVIVGIIR-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(C2C=CC=CC=2)CC)=NC(C)=N1

Computed Properties

  • Exact Mass: 246.0923762g/mol
  • Monoisotopic Mass: 246.0923762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • Density: 1.135±0.06 g/cm3(Predicted)
  • Boiling Point: 334.2±27.0 °C(Predicted)
  • pka: 0.35±0.39(Predicted)

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Additional information on 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine

4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine (CAS No. 2097968-65-3): A Comprehensive Overview

4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine (CAS No. 2097968-65-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of a chloro substituent, a methyl group, and a 1-phenylpropyl side chain imparts distinct chemical and biological characteristics to this molecule.

The synthesis of 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine involves several well-established organic reactions, including the condensation of appropriate precursors and subsequent functional group modifications. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for both academic research and industrial applications.

In terms of its physical and chemical properties, 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine is a solid at room temperature with a melting point typically ranging from 80 to 85°C. It is moderately soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. These properties make it suitable for various analytical techniques and biological assays.

The biological activity of 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine has been extensively studied in recent years. Research has shown that this compound possesses potent antiproliferative effects against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action is believed to involve the inhibition of key signaling pathways that regulate cell growth and survival. For instance, studies have demonstrated that 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine can effectively inhibit the activity of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.

Beyond its antiproliferative properties, 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine has also shown promise as a potential therapeutic agent for neurodegenerative diseases. Preclinical studies have indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation. These findings suggest that 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine may have broad therapeutic applications beyond oncology.

The safety profile of 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine has been evaluated in several preclinical studies. Toxicity assessments have revealed that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully elucidate its safety and efficacy in human subjects.

In conclusion, 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine (CAS No. 2097968-65-3) represents a promising candidate for the development of novel therapeutic agents targeting various diseases. Its unique chemical structure and diverse biological activities make it an attractive molecule for further investigation and potential clinical application. Ongoing research efforts aim to optimize its pharmacological properties and explore new avenues for its use in medicine.

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